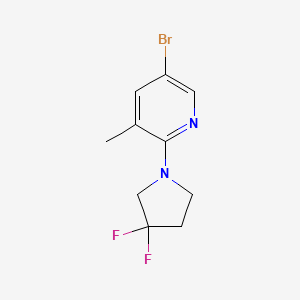

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine

CAS No.: 1934522-21-0

Cat. No.: VC2785529

Molecular Formula: C10H11BrF2N2

Molecular Weight: 277.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1934522-21-0 |

|---|---|

| Molecular Formula | C10H11BrF2N2 |

| Molecular Weight | 277.11 g/mol |

| IUPAC Name | 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine |

| Standard InChI | InChI=1S/C10H11BrF2N2/c1-7-4-8(11)5-14-9(7)15-3-2-10(12,13)6-15/h4-5H,2-3,6H2,1H3 |

| Standard InChI Key | HIQHJASZFYHLDZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1N2CCC(C2)(F)F)Br |

| Canonical SMILES | CC1=CC(=CN=C1N2CCC(C2)(F)F)Br |

Introduction

Physical and Chemical Properties

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine is characterized by specific physical and chemical properties that make it valuable for pharmaceutical research and development. The compound's key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine

| Property | Value |

|---|---|

| CAS Number | 1934522-21-0 |

| Molecular Formula | C₁₀H₁₁BrF₂N₂ |

| Molecular Weight | 277.11 g/mol |

| IUPAC Name | 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine |

| Standard InChI | InChI=1S/C10H11BrF2N2/c1-7-4-8(11)5-14-9(7)15-3-2-10(12,13)6-15/h4-5H,2-3,6H2,1H3 |

| Standard InChIKey | HIQHJASZFYHLDZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1N2CCC(C2)(F)F)Br |

| Physical State | Solid (presumed based on similar compounds) |

| PubChem Compound ID | 130654285 |

The compound features a bromine atom at the 5-position of the pyridine ring, a 3,3-difluoropyrrolidin-1-yl group at the 2-position, and a methyl group at the 3-position. This particular arrangement of functional groups contributes to its unique chemical reactivity and potential biological activity .

Structural Characteristics

Core Structure

The compound consists of a pyridine ring system substituted with three key functional groups. The pyridine core provides a basic nitrogen atom that can participate in hydrogen bonding and coordinate with metal ions, properties that are often exploited in medicinal chemistry for target binding.

Key Functional Groups

The structural features of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine include:

-

Pyridine Ring: The six-membered heterocyclic ring containing one nitrogen atom serves as the core scaffold.

-

Bromine Substituent: Located at the 5-position of the pyridine ring, the bromine atom enhances the compound's reactivity for synthetic transformations, particularly in cross-coupling reactions, similar to other bromopyridines.

-

3,3-Difluoropyrrolidin-1-yl Group: This fluorinated pyrrolidine ring connected to the 2-position of the pyridine ring likely contributes to enhanced metabolic stability and binding affinity to biological targets, as observed in similar compounds .

-

Methyl Group: Located at the 3-position of the pyridine ring, this group can influence the electron distribution within the molecule and potentially affect its biological activity.

Applications and Research Significance

Pharmaceutical Applications

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine has potential applications in pharmaceutical research, particularly in the development of novel therapeutic agents. The presence of specific functional groups suggests possible applications similar to related compounds:

-

Drug Discovery: The compound may serve as an intermediate or scaffold in the synthesis of more complex bioactive molecules targeting specific diseases.

-

Structure-Activity Relationship Studies: The unique substitution pattern allows researchers to investigate how structural modifications influence biological activity.

Similar fluorinated pyrrolidine-containing compounds have been explored in the development of:

-

T-type calcium channel blockers, which have applications in treating pain, epilepsy, and other neurological disorders .

-

Pyrimidine derivatives with potential anticancer properties .

Synthetic Chemistry Applications

The bromine functionality at the 5-position makes this compound particularly valuable in synthetic chemistry:

-

Cross-Coupling Reactions: The bromide can participate in various palladium-catalyzed reactions (Suzuki, Stille, Negishi) to form carbon-carbon bonds, enabling the construction of more complex molecules.

-

Building Block for Complex Structures: The compound can serve as a versatile building block for the synthesis of libraries of compounds with potential biological activity.

Comparative Analysis with Similar Compounds

To better understand the potential properties and applications of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine, a comparative analysis with structurally related compounds is valuable.

Table 2: Comparative Analysis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Potential Applications |

|---|---|---|---|---|---|

| 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine | 1934522-21-0 | C₁₀H₁₁BrF₂N₂ | 277.11 | Reference compound | Pharmaceutical intermediate, Building block for drug discovery |

| 3-Bromo-5-((3,3-difluoropyrrolidin-1-yl)methyl)pyridine | 1428065-38-6 | C₁₀H₁₁BrF₂N₂ | 277.11 | Different substitution pattern with pyrrolidinylmethyl at 5-position instead of directly attached pyrrolidine | Similar pharmaceutical applications |

| 3-Bromo-5-(3,3-difluoropiperidin-1-yl)pyridine | 1707365-68-1 | C₁₀H₁₁BrF₂N₂ | 277.11 | Contains a 6-membered piperidine ring instead of 5-membered pyrrolidine | Pharmaceutical research, potential different biological activity profile |

| 5-Bromo-2-fluoro-3-methylpyridine | 29312-98-9 | C₆H₅BrFN | 190.01 | Contains fluoro instead of pyrrolidine group at 2-position | Intermediate for various pharmaceutical compounds |

The compounds in Table 2 share similar core structures but differ in the nature and position of substituents. These differences can significantly impact their chemical reactivity, physical properties, and biological activities .

Current Research and Future Perspectives

Current research on 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine and related compounds focuses on several key areas:

Drug Development

The unique structure of this compound, particularly the combination of the bromine atom and the difluoropyrrolidine moiety, positions it as a potential intermediate in the development of novel pharmaceutical agents. Related compounds have been investigated for:

-

Neurological Applications: Similar fluorinated heterocycles have been studied as potential treatments for neurological disorders, including as T-type calcium channel blockers .

-

Anticancer Research: Structurally related pyridine derivatives have been explored for potential antineoplastic activity .

Future Research Directions

Future investigations into 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine may include:

-

Optimization of Synthetic Routes: Development of more efficient and environmentally friendly methods for its preparation.

-

Exploration of Structure-Activity Relationships: Systematic modification of the core structure to understand how structural changes affect biological activity.

-

Development of Novel Derivatives: Utilizing the bromine substituent as a handle for further functionalization to create libraries of compounds with enhanced properties.

-

Investigation of Specific Biological Targets: Studies to determine if this compound or its derivatives interact with specific biological receptors or enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume